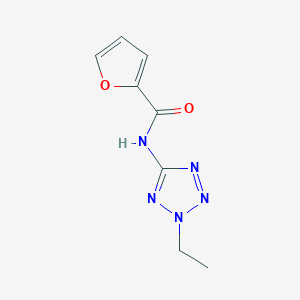

N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9N5O2 |

|---|---|

Molecular Weight |

207.19 g/mol |

IUPAC Name |

N-(2-ethyltetrazol-5-yl)furan-2-carboxamide |

InChI |

InChI=1S/C8H9N5O2/c1-2-13-11-8(10-12-13)9-7(14)6-4-3-5-15-6/h3-5H,2H2,1H3,(H,9,11,14) |

InChI Key |

JCUWAZPRXRLYJJ-UHFFFAOYSA-N |

SMILES |

CCN1N=C(N=N1)NC(=O)C2=CC=CO2 |

Canonical SMILES |

CCN1N=C(N=N1)NC(=O)C2=CC=CO2 |

solubility |

16.2 [ug/mL] |

Origin of Product |

United States |

Molecular Structure and Advanced Theoretical Analysis of N 2 Ethyl 2h Tetraazol 5 Yl 2 Furamide

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and structure of novel compounds. For N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide, a suite of techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy would be employed to provide unambiguous structural evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts and Coupling Patterns

NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the ethyl group, the furan (B31954) ring protons, and the amide proton. The ethyl group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), a result of spin-spin coupling. The furan ring protons would appear in the aromatic region, with their specific chemical shifts and coupling constants determined by their positions on the furan ring. The amide proton (NH) would likely appear as a broad singlet, with its chemical shift being sensitive to the solvent and concentration. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon environments in the molecule. For 2,5-disubstituted 2H-tetrazoles, the signal for the endocyclic carbon atom of the tetrazole ring is typically observed in the range of 161.1–164.9 ppm, which serves as a key indicator for the 2H-regioisomer. nih.gov The carbons of the ethyl group, the furan ring, and the amide carbonyl group would also show distinct signals. The chemical shifts for the furan ring carbons can be assigned based on established data for furan-2-carboxamide derivatives. rsc.orgscielo.br

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Tetrazole C5 | - | 161.1–164.9 |

| Furan C2' | - | ~158 |

| Furan C3' | ~7.3 | ~119 |

| Furan C4' | ~6.6 | ~112 |

| Furan C5' | ~7.6 | ~147 |

| Amide C=O | - | ~158 |

| Ethyl CH₂ | Quartet | ~42 |

| Ethyl CH₃ | Triplet | ~14 |

| Amide NH | Broad Singlet | - |

Note: Predicted values are based on typical ranges for similar functional groups and structures. Actual experimental values may vary.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound (C₈H₉N₅O₂), HRMS would provide a precise mass measurement that corresponds to its elemental composition. nih.gov A common fragmentation pattern observed for 2,5-disubstituted tetrazoles is the loss of a nitrogen molecule (N₂), which would result in a significant fragment ion in the mass spectrum. mdpi.com

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O stretching of the amide group, C-H stretching of the ethyl and furan groups, C=N and N=N stretching of the tetrazole ring, and C-O-C stretching of the furan ring. nih.govrsc.org

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | N-H stretch | 3200-3400 |

| Amide | C=O stretch | 1650-1690 |

| Alkane (Ethyl) | C-H stretch | 2850-2960 |

| Aromatic (Furan) | C-H stretch | 3000-3100 |

| Tetrazole Ring | C=N, N=N stretch | 1400-1600 |

| Furan Ring | C-O-C stretch | 1000-1300 |

Computational Chemistry and Quantum Mechanical Analysis

Computational methods, particularly those based on quantum mechanics, offer a theoretical lens to investigate the molecular properties of this compound at the electronic level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and properties of molecules. capes.gov.br For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: To predict the most stable three-dimensional arrangement of the atoms.

Calculate the electronic properties: Such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. acs.org

Predict spectroscopic properties: Theoretical calculations of NMR chemical shifts and IR vibrational frequencies can be performed and compared with experimental data to support structural assignments. acs.org

Analyze reactivity: DFT can be used to calculate reactivity descriptors, such as Fukui functions, to predict the most likely sites for electrophilic and nucleophilic attack. acs.org Studies on similar tetrazole derivatives have shown that the 2H-tetrazole isomer can play a more influential role in certain chemical interactions compared to the 1H-isomer. nih.gov

These computational insights, when combined with experimental spectroscopic data, provide a robust and detailed understanding of the molecular characteristics of this compound.

Molecular Orbital Analysis (HOMO, LUMO Energy Levels and Gap)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.

Table 1: Representative FMO Data for Analogous Tetrazole Compounds

| Compound Family | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| 2H-tetrazol-2-ium-5-carboxamide | - | - | 5.2 - 5.8 | |

| Tetrazole Derivatives (for corrosion inhibition) | Varies | Varies | Varies | taylorfrancis.comresearchgate.net |

Note: This table presents data from similar compounds to illustrate typical values. Specific calculations for this compound are required for precise data.

Global Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity and stability. Key descriptors include electronegativity (χ), chemical hardness (η), and chemical softness (S).

Electronegativity (χ) describes the ability of a molecule to attract electrons.

Chemical Hardness (η) measures the resistance to a change in electron distribution or charge transfer. A higher hardness value indicates greater stability and lower reactivity. It is calculated as half of the HOMO-LUMO energy gap.

Chemical Softness (S) is the reciprocal of chemical hardness and indicates a molecule's polarizability.

Quantum chemical calculations on various tetrazole derivatives have been used to determine these parameters to understand their chemical behavior. taylorfrancis.comresearchgate.net For this compound, the presence of multiple nitrogen atoms and an oxygen atom would lead to a relatively high electronegativity. The chemical hardness would be directly related to its HOMO-LUMO gap.

Table 2: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Description |

|---|---|---|

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to charge transfer. |

Note: The calculation of these values requires the specific HOMO and LUMO energies for the target compound.

Dipole Moment and Electrostatic Potential Maps

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green and yellow areas represent regions of neutral potential. mdpi.com

For this compound, the ESP map would be expected to show significant negative potential around the nitrogen atoms of the tetrazole ring and the carbonyl oxygen of the amide group. These sites represent the most likely points for hydrogen bonding and electrophilic interactions. The hydrogen on the amide nitrogen and potentially the furan ring protons would exhibit a more positive potential.

Conformational Analysis and Tautomeric Studies

For molecules with rotatable bonds, such as the one between the furan ring and the amide group, or the ethyl group on the tetrazole, multiple conformations can exist. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While static quantum chemical calculations provide information about stable states, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations can model the vibrational and rotational motions of the atoms, as well as the molecule's interactions with its environment, such as a solvent. nih.govnih.gov

For this compound, an MD simulation in a solvent like water or ethanol (B145695) would reveal how the solvent molecules arrange themselves around the solute. It would highlight the stability of hydrogen bonds between the solvent and the amide and tetrazole functionalities. Furthermore, these simulations can explore the conformational landscape, showing how the molecule flexes and transitions between different low-energy shapes. This dynamic picture is essential for understanding how the molecule behaves in a real-world chemical or biological system. nih.govmdpi.com

Synthetic Methodologies for N 2 Ethyl 2h Tetraazol 5 Yl 2 Furamide and Analogous Architectures

Strategies for Tetrazole Ring Construction in Furan-Tetrazole Conjugates

The formation of the tetrazole ring is a critical step in the synthesis of these conjugates. Several reliable methods have been developed, each with specific advantages regarding scope, efficiency, and reaction conditions.

The most direct and widely employed method for constructing the tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source. acs.orgnih.gov This approach is highly efficient for creating 5-substituted 1H-tetrazoles. researchgate.netjchr.org The reaction typically involves heating a nitrile with an azide salt, often in the presence of a catalyst to enhance the reaction rate and yield. acs.orgorganic-chemistry.org

Various catalytic systems have been developed to promote this transformation under milder conditions. nih.gov Lewis acids, such as zinc salts, are effective catalysts, activating the nitrile group towards nucleophilic attack by the azide. organic-chemistry.org The reaction of organonitriles with sodium azide proceeds readily in water when catalyzed by zinc salts, accommodating a broad range of substrates including aromatic and alkyl nitriles. organic-chemistry.org Similarly, cobalt(II) complexes have been shown to efficiently catalyze the [3+2] cycloaddition of sodium azide to organonitriles, proceeding through the formation of a metal-diazido intermediate. nih.govacs.org Amine salts, such as pyridine (B92270) hydrochloride, can also serve as effective catalysts for the reaction in solvents like dimethylformamide (DMF). tandfonline.com

While the reaction between an organic azide and a nitrile is considered a traditional concerted [3+2] cycloaddition, the mechanism for the more common use of azide salts is thought to be more complex, potentially involving a stepwise addition pathway initiated by nitrile activation. acs.orgresearchgate.net

An alternative strategy for synthesizing tetrazole derivatives involves the transformation of thiourea-based precursors. mdpi.com Specifically, 1,5-disubstituted tetrazoles can be generated from 1,3-disubstituted thioureas through an oxidative desulfurization process. mdpi.com This method utilizes an external nucleophile, typically sodium azide, to provide the necessary nitrogen atoms for ring formation. mdpi.comresearchgate.net

This synthetic transition has been successfully applied to produce N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives from the corresponding N-(furan-2-ylmethyl)thiourea substrates. mdpi.comnih.gov The reaction is typically facilitated by a desulfurization agent, such as mercury salts, which promotes the cyclization with sodium azide to yield the desired tetrazole product. mdpi.com This pathway offers a valuable route for creating 5-aminotetrazole (B145819) scaffolds directly linked to a furan (B31954) moiety.

Metal-catalyzed reactions provide powerful and versatile methods for tetrazole synthesis. Palladium catalysis, in particular, has been utilized in multi-component reactions to construct complex tetrazole structures. nih.gov A notable example is the palladium-catalyzed three-component coupling reaction involving an activated cyano compound, an allyl carbonate like allyl methyl carbonate, and trimethylsilyl (B98337) azide. nih.gov This reaction, using a catalyst system of Pd2(dba)3·CHCl3 and tris(2-furyl)phosphine, proceeds smoothly to give 2-allyltetrazoles. nih.gov The proposed mechanism involves a π-allylpalladium azide complex as a key intermediate, which then undergoes a [3+2] cycloaddition with the cyano compound. nih.gov

Isocyanide insertion reactions, often catalyzed by palladium, have emerged as a significant strategy for the synthesis of various nitrogen-containing heterocycles. mdpi.comrsc.org These reactions use isocyanides as versatile C1 building blocks, allowing for the rapid incorporation of nitrogenous fragments. mdpi.com While direct application to N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide is specific, the general methodology of palladium-catalyzed isocyanide insertion followed by cyclization represents a potent, albeit less direct, approach to analogous tetrazole architectures. researchgate.net

In recent years, there has been a significant shift towards developing greener and more sustainable methods for tetrazole synthesis to minimize environmental impact. benthamdirect.combenthamdirect.com These approaches focus on improving efficiency, reducing waste, and avoiding hazardous reagents. jchr.org

Key strategies in green tetrazole synthesis include:

Multicomponent Reactions (MCRs) : MCRs, such as the Ugi-azide reaction, offer a step- and atom-economical approach to complex tetrazoles by combining multiple substrates in a single step, which reduces waste and simplifies procedures. benthamdirect.combenthamdirect.com

Use of Green Solvents : Water-mediated and solvent-free methodologies are highly sought after. benthamdirect.com The use of zinc salts as catalysts allows the cycloaddition of nitriles and azides to proceed efficiently in water. organic-chemistry.org

Alternative Energy Sources : Microwave-assisted synthesis has been shown to accelerate the conversion of nitriles into tetrazoles, often leading to shorter reaction times and higher yields compared to conventional heating. organic-chemistry.org

Nanocatalysis : The use of nanomaterials as catalysts is a growing area in green chemistry. rsc.org Nanocatalysts offer high surface area, easy recovery, and reusability, making them efficient and environmentally benign options for promoting tetrazole synthesis. rsc.org Copper(II) complexes have also been used as catalysts in green solvents like DMSO to achieve high yields under safer conditions. jchr.orgjchr.org

These sustainable protocols are crucial for the large-scale and environmentally responsible production of tetrazole-containing compounds. jchr.org

Approaches for Furan Moiety Incorporation and Functionalization

The furan ring is a key structural component of the target molecule. Its synthesis and functionalization can be achieved through various established organic reactions.

Annulation and cyclization reactions are fundamental to the construction of the furan ring from acyclic precursors. scripps.edu An annulation is a ring-forming process where two molecular fragments are joined by the formation of two new bonds. scripps.edu

Common and effective methods for furan ring assembly include:

Paal-Knorr Furan Synthesis : This is a classic and straightforward method that involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds to produce substituted furans. pharmaguideline.com

Metal-Catalyzed Annulations : Copper-catalyzed intermolecular annulation of substrates like alkyl ketones with β-nitrostyrenes or aryl ketones with aromatic olefins provides a regioselective pathway to multisubstituted furan derivatives. organic-chemistry.org

Cycloisomerization Reactions : Gold nanoparticles supported on materials like TiO2 can catalyze the cycloisomerization of conjugated allenones into furans under very mild conditions. organic-chemistry.org Similarly, the reaction of propargyl alcohols with terminal alkynes can be directed to selectively form polysubstituted furans. organic-chemistry.org

[3+2] Cycloaddition : A base-catalyzed [3+2] cycloaddition of propargylamines (acting as allenyl anion equivalents) with aldehydes has been developed for the regiospecific synthesis of substituted furans under metal-free conditions. rsc.org

These reactions provide a robust toolkit for constructing the furan moiety, which can then be further functionalized or coupled with a tetrazole precursor to build the final conjugate. pharmaguideline.comorganic-chemistry.org

Data Tables

Table 1: Summary of Synthetic Strategies for Tetrazole Ring Construction

| Methodology | Precursors | Key Reagents/Catalysts | Description | Reference(s) |

| [3+2] Cycloaddition | Nitrile, Azide | ZnCl₂, Co(II) complexes, Amine salts | Direct cycloaddition to form the tetrazole ring, often catalyzed to improve reaction conditions and yields. | acs.org, organic-chemistry.org, tandfonline.com, acs.org |

| From Thiourea (B124793) | 1,3-Disubstituted Thiourea | NaN₃, Mercury salts | Oxidative desulfurization and cyclization of a thiourea derivative with sodium azide. | mdpi.com, nih.gov |

| Metal-Catalyzed | Cyano compound, Allyl carbonate | Pd₂(dba)₃, (2-furyl)₃P, TMSN₃ | Palladium-catalyzed three-component reaction to form substituted tetrazoles. | nih.gov |

| Green Chemistry | Nitrile, Azide | Water, Nanocatalysts, Microwave | Sustainable approaches using benign solvents, reusable catalysts, or alternative energy sources. | benthamdirect.com, benthamdirect.com, rsc.org |

Derivatization of Existing Furan Scaffolds

The synthesis of the target compound, this compound, necessitates the initial activation of a furan-2-carboxylic acid (furoic acid) scaffold. This derivatization is crucial to render the carboxylic acid moiety sufficiently electrophilic to react with the weakly nucleophilic amino group of the tetrazole ring. Standard laboratory procedures for this transformation typically involve converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or an activated ester. researchgate.net

One common method is the conversion of furan-2-carboxylic acid to furan-2-carbonyl chloride. This is often achieved by treating the acid with reagents like oxalyl chloride or thionyl chloride. researchgate.netnih.gov This approach creates a highly reactive acyl chloride that can readily undergo nucleophilic acyl substitution with an amine.

Alternatively, the furan-2-carboxylic acid can be activated using a variety of coupling reagents. nih.gov Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) react with the carboxylic acid to form a reactive acylimidazolide intermediate. nih.gov Other widely used coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like hydroxybenzotriazole (B1436442) (HOBt) to form an active ester, which then efficiently reacts with the amine. researchgate.net This latter approach is a cornerstone of peptide synthesis and is broadly applicable to amide bond formation. researchgate.net

Amide Bond Formation in Furan-Tetrazole Conjugates

The core reaction in the synthesis of this compound is the formation of the amide bond. This involves the coupling of the activated furan-2-carboxylic acid derivative with the precursor 2-ethyl-2H-tetraazol-5-amine. The fundamental principle of this reaction is the nucleophilic attack of the exocyclic amino group of the tetrazole onto the carbonyl carbon of the activated furan derivative. researchgate.net

The synthesis of the required aminotetrazole precursor, 2-ethyl-2H-tetraazol-5-amine, is itself a multi-step process. nih.govepa.gov Typically, this would involve the formation of 5-aminotetrazole, followed by a regioselective alkylation to introduce the ethyl group at the N-2 position of the tetrazole ring. organic-chemistry.org The functionalization of 5-substituted tetrazoles can be challenging as it can lead to a mixture of 1,5- and 2,5-disubstituted isomers. acs.org

Once the two precursors are obtained, the coupling reaction proceeds. For example, if furan-2-carbonyl chloride is used, it is combined with 2-ethyl-2H-tetraazol-5-amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the HCl byproduct. nih.gov If an in-situ activation method with coupling reagents like EDC/HOBt or CDI is employed, the carboxylic acid, amine, and reagents are mixed in a suitable solvent to yield the final furan-tetrazole conjugate. nih.gov

Optimization of Reaction Conditions and Yields

Solvent Effects and Catalysis (e.g., Phase Transfer Catalysis)

The choice of solvent and catalyst is critical for optimizing the yield and purity of this compound. Amide bond formation reactions are typically conducted in polar aprotic solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or dichloromethane (B109758) (DCM). nih.gov These solvents are effective at dissolving the reactants without interfering with the reaction mechanism. The polarity of the solvent can influence reaction rates; for instance, polar, protic solvents like water or alcohols can stabilize nucleophiles through hydrogen bonding, potentially decreasing their reactivity in an SN2-type mechanism, which is relevant to the coupling step. libretexts.orgyoutube.com

In recent years, catalytic methods for direct amide formation from carboxylic acids and amines have gained prominence as greener alternatives to stoichiometric activators. researchgate.netscispace.com These methods avoid the generation of large amounts of waste.

Table 1: Catalytic Systems for Amide Bond Formation

| Catalyst Type | Example(s) | Application Notes | Source(s) |

|---|---|---|---|

| Boron-Based Catalysts | Phenylboronic Acid, (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | Effective for direct amidation between carboxylic acids and amines, often at room temperature. High functional group tolerance. | scispace.comorganic-chemistry.org |

| Metal Catalysts | Titanium(IV) compounds, Zirconium-based MOFs, Nb₂O₅ | Group (IV) metal catalysts are well-established. Heterogeneous catalysts like Nb₂O₅ or MOFs allow for easier separation and recycling. | scispace.comresearchgate.net |

| Organocatalysts | 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) | Can be used in one-pot reactions for N-acylation of less reactive nitrogen-containing heterocycles. | asiaresearchnews.com |

For the synthesis of the tetrazole precursor itself, various catalysts are employed to promote the [3+2] cycloaddition reaction. These can range from zinc salts (ZnBr₂) to heterogeneous nanocatalysts, which offer advantages like high efficiency, mild conditions, and reusability. researchgate.netrsc.org

Kinetic Studies and Mechanistic Investigations of Reaction Pathways

The mechanism for the formation of the amide bond in this compound follows a well-established nucleophilic acyl substitution pathway. The reaction is initiated by the attack of the nitrogen atom of 2-ethyl-2H-tetraazol-5-amine on the electrophilic carbonyl carbon of the activated furan-2-carboxylic acid derivative. researchgate.net This leads to the formation of a transient tetrahedral intermediate. The rate-determining step is typically the subsequent collapse of this intermediate, which involves the expulsion of the leaving group (e.g., a chloride ion from an acyl chloride or a HOBt moiety from an active ester) to form the stable amide bond. researchgate.net

Kinetic studies of similar amide formation reactions show that the rate is dependent on the concentration of both the amine and the activated carboxylic acid. The nature of the activating group significantly impacts the reaction kinetics; highly reactive derivatives like acyl chlorides react much faster than less reactive ones like methyl esters. The use of catalysts, such as boronic acids, is proposed to proceed through the formation of an acylborate intermediate, which facilitates the nucleophilic attack by the amine. organic-chemistry.org

The synthesis of the tetrazole ring itself proceeds via a [3+2] cycloaddition mechanism, a type of pericyclic reaction. nih.govnih.gov The regioselectivity of the subsequent N-ethylation step is a critical factor that can be influenced by the choice of alkylating agent, solvent, and counter-ion, determining the ratio of N-1 versus N-2 isomers. organic-chemistry.org

Chromatographic and Other Purification Techniques

Following the synthesis, the purification of this compound is essential to remove unreacted starting materials, catalysts, and byproducts. A typical purification sequence begins with an aqueous work-up. The reaction mixture is often diluted with an organic solvent like ethyl acetate (B1210297) and washed sequentially with a dilute acid, a dilute base (like sodium bicarbonate solution), and brine. This removes ionizable impurities and water-soluble reagents. nih.gov

The primary technique for isolating the final product in high purity is column chromatography. acs.org Silica gel is the most common stationary phase for compounds of this polarity. A gradient elution system, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent like ethyl acetate, is used to separate the components. acs.orgnih.gov The progress of the separation is monitored by thin-layer chromatography (TLC). nih.gov

For certain furan derivatives, solid-phase extraction (SPE) can also be employed as a purification or sample preparation method. nih.gov After chromatographic purification, a final step of recrystallization from a suitable solvent system can be performed to obtain a highly crystalline product.

Chemical Reactivity and Derivatization Pathways of N 2 Ethyl 2h Tetraazol 5 Yl 2 Furamide

Reactivity Profile of the Tetrazole Nucleus

The tetrazole ring is an electron-deficient heterocycle, a characteristic that fundamentally governs its reactivity. In the title compound, the ring is substituted at the N-2 position with an ethyl group and at the C-5 position with the 2-furamide (B1196590) group. This specific substitution pattern, particularly the absence of a C-H bond on the ring, channels its reactivity towards its substituents and the ring nitrogen atoms.

Due to its electron-deficient nature, the tetrazole ring is generally resistant to electrophilic aromatic substitution at its carbon atom. Reactions with electrophiles typically occur at the ring nitrogen atoms. However, in N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide, the N-2 position is already occupied by an ethyl group. The synthesis of such specifically N-2 alkylated tetrazoles is a challenge, as the alkylation of 5-substituted 1H-tetrazoles often yields a mixture of N-1 and N-2 isomers. colab.wsacs.orgrsc.org The regioselectivity of these reactions is influenced by factors such as the nature of the substituent at C-5, the alkylating agent, and the reaction conditions, with some methods showing a preference for the 2,5-disubstituted product. researchgate.netorganic-chemistry.org

Nucleophilic substitution reactions on the tetrazole ring typically require a good leaving group, such as a halogen, at the C-5 position. jocpr.com For instance, 2-amino-5-halothiazoles can undergo nucleophilic substitution where the halide is displaced. jocpr.com In the title compound, the C-5 position is occupied by an amide linkage, which is not a typical leaving group for direct nucleophilic attack on the ring.

However, the exocyclic amino group of the amide provides a site for reactivity. The parent compound, 5-aminotetrazole (B145819), is known to act as a 1,3-binucleophile in various multicomponent reactions, highlighting the potential for derivatization at the exocyclic nitrogen. researchgate.net Furthermore, certain 2,5-disubstituted tetrazoles can be activated by light to form highly reactive nitrilimine intermediates. nih.gov These intermediates are capable of reacting with a range of nucleophiles, offering a potential pathway for derivatization that does not directly involve substitution on the tetrazole ring itself. nih.gov

Direct C-H functionalization on the tetrazole ring of this compound is not feasible as the ring lacks a carbon-hydrogen bond. The primary strategy for functionalizing the C-5 position of a tetrazole ring involves the deprotonation of a C-H bond at this position using a strong base, followed by quenching with an electrophile. nih.gov This method has been successfully applied to N-protected tetrazoles to introduce various substituents at the C-5 position. nih.gov

While the title compound cannot undergo this specific reaction, understanding the regioselectivity of tetrazole functionalization provides context for its synthesis. The synthesis of 2,5-disubstituted tetrazoles is a significant area of research. Methods have been developed that show high regioselectivity, favoring the N-2 isomer over the N-1. researchgate.netorganic-chemistry.org For example, copper-catalyzed N-arylation of 5-substituted tetrazoles with arylboronic acids proceeds with high regioselectivity to yield 2,5-disubstituted products. organic-chemistry.org Similarly, reactions of aryldiazonium salts with amidines can produce 2,5-disubstituted tetrazoles as a single product under optimized conditions. acs.org

| Precursors | Reagents and Conditions | Product | Yield | Reference |

| Aryldiazonium salt, Phenylamidine | I₂/KI/K₂CO₃, DMSO, rt | 2,5-Diaryl-2H-tetrazole | 94% | acs.org |

| 5-Substituted-1H-tetrazole, Arylboronic acid | [Cu(OH)(TMEDA)]₂Cl₂, Dioxane, 100 °C | 2-Aryl-5-substituted-2H-tetrazole | Good | organic-chemistry.org |

| N-Tosylhydrazone, 5-Substituted-1H-tetrazole | K₂CO₃, DMF, 100 °C | 2,5-Disubstituted-2H-tetrazole | Major product | researchgate.net |

| Nitrile, Aliphatic amine | 1. NaN₃, ZnCl₂ 2. NaNO₂, HCl, H₂O | 2-Alkyl-5-substituted-2H-tetrazole | Moderate-Excellent | organic-chemistry.org |

Reactivity of the Furan (B31954) Ring

The furan ring is an electron-rich aromatic system, making it susceptible to various transformations. numberanalytics.com However, the presence of the electron-withdrawing 2-carboxamide (B11827560) group significantly modifies its reactivity, deactivating the ring towards certain reactions and directing others.

Furan's reactivity in electrophilic aromatic substitution (EAS) is considerably higher than that of benzene (B151609). numberanalytics.com The reaction mechanism involves the attack of an electrophile on the electron-rich furan ring to form a resonance-stabilized intermediate, followed by the loss of a proton to restore aromaticity. pitt.edufiveable.me In this compound, the 2-carboxamide group acts as a deactivating group, making EAS reactions more difficult compared to unsubstituted furan. This deactivation also provides stability against acid-catalyzed polymerization and ring-opening reactions that can plague simple furans. pharmaguideline.com The substituent directs incoming electrophiles primarily to the C-5 position, and to a lesser extent, the C-4 position.

Common EAS reactions and their typical conditions are summarized below:

| Reaction | Reagent(s) | Typical Product from Furan | Notes | Reference(s) |

| Nitration | Acetyl nitrate (B79036) (HNO₃/Acetic Anhydride) | 2-Nitrofuran | Reaction is carried out at low temperatures to control reactivity. | numberanalytics.compharmaguideline.com |

| Halogenation | Br₂/Dioxane or DMF at low temp. | 2-Bromofuran | Furan reacts vigorously with halogens; mild conditions are required for mono-substitution. | pharmaguideline.com |

| Sulfonation | Pyridine-SO₃ complex | Furan-2-sulfonic acid | Milder sulfonating agent is used to prevent polymerization. | pharmaguideline.com |

| Friedel-Crafts Acylation | Acetic anhydride (B1165640), SnCl₄ | 2-Acetylfuran | A common method for introducing acyl groups onto the furan ring. | pitt.edu |

For the title compound, these reactions would be expected to occur at the C-5 position, provided that conditions are carefully controlled to overcome the deactivating effect of the 2-carboxamide group.

The furan ring can participate as a 4π-electron component (a diene) in [4+2] Diels-Alder cycloaddition reactions. numberanalytics.comnih.govmdpi.com This reaction provides a powerful tool for constructing oxabicyclic systems. acs.orgacs.org The aromaticity of furan means that these cycloadditions are often reversible and may require thermal conditions or Lewis acid catalysis to proceed efficiently. nih.gov The presence of an electron-withdrawing group at the C-2 position, as in the title compound, generally decreases the reactivity of the furan diene in normal-electron-demand Diels-Alder reactions. Kinetically, the endo isomer is often favored, while the exo isomer is the more thermodynamically stable product. nih.govmdpi.com

Furan derivatives can also undergo other modes of cycloaddition, such as [2+2] and [3+2] reactions, particularly when coordinated to a transition metal, which disrupts the ring's aromaticity. acs.orgacs.org

Ring-opening reactions represent another significant pathway for the transformation of the furan nucleus. rsc.org These reactions can be initiated by oxidation or acid catalysis. pharmaguideline.com

Oxidative Ring Opening: Oxidation of furans, for instance with reagents like hydrogen peroxide or sodium hypochlorite, can lead to cleavage of the ring. pharmaguideline.com The biotransformation of furan-containing compounds often proceeds via cytochrome P450-catalyzed oxidation, which generates a reactive cis-enedione intermediate that can alkylate cellular macromolecules. nih.gov

Acid-Catalyzed Ring Opening: In the presence of aqueous acid, the furan ring can undergo opening. acs.org The mechanism involves the initial protonation of the ring at the α-carbon (C-2 or C-5), followed by nucleophilic attack of water and subsequent ring cleavage to yield an unsaturated 1,4-dicarbonyl compound or its equivalent. acs.orgacs.org The electron-withdrawing substituent in the title compound would likely increase the stability of the furan ring towards acid-catalyzed decomposition. pharmaguideline.com

Transformations Involving the Amide Linkage

The amide bond is a robust functional group, but it can be transformed through several well-established chemical reactions, providing a route to a diverse range of derivatives.

Hydrolysis: The amide linkage can be cleaved under either acidic or basic conditions to yield furan-2-carboxylic acid and 5-amino-2-ethyl-2H-tetrazole. The hydrolysis of N-acyl amides can be influenced by remote substituents; for example, studies on N-acylated amino acid amides have shown that electron-rich acyl groups can accelerate the hydrolysis of an amide bond four atoms away under mild acidic conditions. nih.gov The hydrolysis of similar N-acylglutamic monoamides in dilute mineral acid has been shown to be first-order with respect to the substrate. nih.gov

Reduction: The carbonyl group of the amide can be completely reduced to a methylene (B1212753) group using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would convert the amide linkage into a secondary amine, yielding N-((furan-2-yl)methyl)-2-ethyl-2H-tetrazol-5-amine.

Thionation: The amide can be converted into the corresponding thioamide by replacing the carbonyl oxygen with a sulfur atom. While classic reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent can be used, modern methods offer milder conditions. beilstein-journals.orgnih.gov A convenient two-step procedure for heterocyclic amides involves initial chlorination with a reagent like phosphorus oxychloride (POCl₃), followed by reaction of the resulting chloro-intermediate with a sulfur nucleophile to afford the thioamide in high yield. nih.govresearchgate.net

| Transformation | Reagent(s) | Product Type | Reference(s) |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic acid + Amine | nih.govnih.gov |

| Reduction | LiAlH₄, then H₂O | Secondary Amine | - |

| Thionation | Lawesson's reagent or P₄S₁₀ | Thioamide | beilstein-journals.orgnih.gov |

| Thionation (Two-Step) | 1. POCl₃ 2. Sulfur Nucleophile | Thioamide | nih.govresearchgate.net |

| Activation/Cyclization | Trifluoromethanesulfonic anhydride (Tf₂O) | Keteniminium/Nitrilium Intermediates | nih.govacs.org |

Amide Activation: Reagents such as trifluoromethanesulfonic anhydride (Tf₂O) can activate the amide group, generating highly reactive keteniminium or nitrilium ion intermediates. nih.govacs.org These species can participate in a variety of subsequent transformations, including intramolecular cyclizations or reactions with external nucleophiles, providing access to complex heterocyclic systems. nih.gov

Stereochemical Considerations in Derivatization

The derivatization of this compound can lead to the formation of stereoisomers, introducing a layer of complexity and opportunity in the synthesis of new chemical entities. The inherent structure of the parent molecule is achiral. However, reactions targeting the furan ring, the tetrazole moiety, or the amide linkage can introduce chiral centers, resulting in enantiomers and diastereomers. The stereochemical outcomes of these derivatization reactions are governed by the nature of the reactants, the reaction mechanism, and the conditions employed.

A critical aspect of derivatization is the potential for stereoselectivity, where one stereoisomer is preferentially formed over others. This can be achieved through the use of chiral reagents, catalysts, or auxiliaries, or by exploiting the inherent stereochemical biases of certain reactions. For instance, diastereoselective reactions can arise when a new stereocenter is created in a molecule that already contains one. Even in an achiral starting material like this compound, the introduction of a chiral auxiliary can lead to diastereomeric intermediates, which can then be separated or can influence the stereochemical outcome of subsequent transformations.

Understanding and controlling the stereochemistry during derivatization is paramount for several reasons. The three-dimensional arrangement of atoms in a molecule can significantly influence its biological activity, pharmacological properties, and toxicological profile. Therefore, the ability to selectively synthesize a specific stereoisomer is often a key objective in medicinal chemistry and drug development.

Reactions Introducing Chirality

Several derivatization pathways of this compound can introduce stereocenters. These reactions primarily target the furan ring and the amide functionality.

At the Furan Ring: The furan ring is a diene and can participate in cycloaddition reactions, such as the Diels-Alder reaction. numberanalytics.com The reaction of the furan moiety with a dienophile can create multiple new stereocenters. The stereochemical outcome of these reactions, particularly the formation of endo or exo products, is influenced by factors like kinetic versus thermodynamic control and the nature of the dienophile. libretexts.org For example, reaction with an unsymmetrical dienophile can lead to a mixture of regioisomers and diastereomers. The facial selectivity of the dienophile's approach to the furan ring can be influenced by the steric and electronic properties of the N-(2-ethyl-2H-tetraazol-5-yl)amido substituent.

At the Amide Bond: While the amide bond itself is planar, derivatization can occur following its hydrolysis to the corresponding amine (2-ethyl-2H-tetraazol-5-amine) and 2-furoic acid. The resulting amine can then be reacted with a chiral carboxylic acid or a chiral derivatizing agent to form a diastereomeric mixture of amides. nih.govwikipedia.org These diastereomers can often be separated by chromatographic techniques. Alternatively, the carboxylic acid can be reacted with a chiral alcohol to form diastereomeric esters.

At the Tetrazole Ring: While the tetrazole ring itself is aromatic and planar, derivatization of the ethyl group could potentially introduce a chiral center. For instance, hydroxylation or amination of the ethyl chain would create a stereocenter. The stereoselectivity of such reactions would depend on the reagents and catalysts used.

Control of Stereochemistry

The control of stereochemistry in the derivatization of this compound can be approached through several strategies:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from natural sources. For instance, if a derivatization involves coupling with an amino acid, using a specific enantiomer of that amino acid will result in a single diastereomer. thieme-connect.com

Asymmetric Catalysis: Employing chiral catalysts to favor the formation of one enantiomer or diastereomer over the other. This is a powerful tool for creating stereocenters with high enantiomeric excess.

Chiral Auxiliaries: Attaching a chiral auxiliary to the molecule to direct the stereochemical course of a subsequent reaction. The auxiliary can then be removed after the desired stereocenter has been created. wikipedia.org

The following table outlines potential derivatization reactions of this compound that introduce chirality and the key stereochemical considerations for each.

| Reactant(s) | Reagent/Conditions | Potential Derivative | Stereochemical Considerations |

| This compound, Maleic anhydride | Heat | Diels-Alder adduct | Formation of multiple stereocenters. Potential for endo/exo diastereomers. The approach of the dienophile can be influenced by the substituent at the 2-position of the furan. numberanalytics.comlibretexts.org |

| 2-ethyl-2H-tetraazol-5-amine, (S)-Ibuprofen | Carbodiimide coupling agent (e.g., DCC, EDC) | N-(2-ethyl-2H-tetraazol-5-yl)-N'-((S)-2-(4-isobutylphenyl)propanoyl)amine | Formation of a diastereomer. The stereocenter from (S)-Ibuprofen induces diastereotopicity in the product. |

| 2-Furoic acid, (R)-1-Phenylethanol | Acid catalyst, Dean-Stark trap | (R)-1-Phenylethyl 2-furoate | Formation of a single enantiomer if the starting alcohol is enantiopure. The esterification itself does not typically affect the existing stereocenter. |

| This compound | Chiral oxidizing agent (e.g., Sharpless epoxidation catalyst) on the ethyl group | N-(2-(1-hydroxyethyl)-2H-tetraazol-5-yl)-2-furamide | Potential for enantioselective oxidation of the ethyl group to create a chiral alcohol. |

Structure Activity Relationship Sar and Ligand Design Principles for Furan Tetrazole Compounds

Impact of Substituents on Molecular Interactions and Activities

Substituents on the furan-tetrazole scaffold play a critical role in modulating the compound's pharmacokinetic and pharmacodynamic properties. Even minor alterations to the substitution pattern can significantly change the biological activity. researchgate.net

The nature of the substituent at this position influences the compound's lipophilicity, metabolic stability, and ability to form hydrogen bonds. researchgate.netphmethods.net For instance, the adamantylation of 5-aryl-NH-tetrazoles at the N-2 position has been shown to proceed regioselectively and yield compounds with notable antiviral activity against influenza A (H1N1). nih.gov The size and nature of the N-substituent can be critical; studies on other heterocyclic scaffolds have shown that larger aromatic substitutions can be detrimental to activity, suggesting that smaller alkyl groups like ethyl may be optimal for fitting into specific binding pockets. kcl.ac.uk The ethyl group, being a small, lipophilic spacer, can influence how the molecule orients itself within a receptor's active site, potentially enhancing binding affinity. phmethods.net

The furan (B31954) ring is a versatile heterocyclic moiety found in numerous biologically active compounds, contributing to activities such as antibacterial, antiviral, and anti-inflammatory effects. researchgate.netmdpi.comijabbr.com Its presence can facilitate the absorption of drugs across biological membranes. researchgate.net The furamide moiety in the target compound consists of a furan ring linked to an amide group.

The amide linker (–CO–NH–) is crucial as it provides a rigid plane and acts as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). This allows for specific and strong interactions with amino acid residues in biological targets like enzymes or receptors. nih.gov The orientation of the furamide moiety relative to the tetrazole ring is critical for establishing the correct vector for these interactions. The synthesis of related compounds, such as N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives, has been pursued to explore their potential as antimicrobial agents, highlighting the importance of this structural combination. nih.gov

Bioisosteric Replacements in Furan-Tetrazole Frameworks

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in drug design. The tetrazole ring is one of the most well-known bioisosteres for the carboxylic acid group. nih.govphmethods.net This substitution is often made to improve metabolic stability and enhance pharmacokinetic profiles, as the tetrazole ring is less prone to the metabolic reactions that carboxylic acids undergo. phmethods.net This replacement has been successfully used in many commercial drugs, including losartan (B1675146) and candesartan. nih.gov The tetrazole group shares a similar pKa and planar, delocalized system with carboxylic acid, allowing it to mimic its interactions with biological targets. nih.gov

Similarly, the furan ring can be considered a bioisostere for other aromatic systems, like benzene (B151609) or thiophene (B33073) rings. ijabbr.com Investigating the effects of replacing the furan ring with other heterocycles can lead to compounds with altered selectivity or improved pharmacological profiles. ijabbr.com The replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in one series of compounds was shown to significantly enhance anti-leukemic activity, demonstrating the power of this design approach. nih.gov

In Silico Pharmacophore Modeling for Prediction of Binding Features

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to bind to a specific biological target. nih.govresearchgate.net For furan-tetrazole compounds, pharmacophore models can be generated based on a set of known active molecules to predict the binding features of novel, untested derivatives. nih.gov

These models serve as 3D queries for virtual screening of large compound libraries to identify new potential hits. researchgate.net For example, a pharmacophore model for a series of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives was established to guide the design of new antimicrobial agents. nih.gov Such models typically highlight the importance of hydrogen bond acceptors, donors, and hydrophobic regions, which correspond directly to the features provided by the furan, amide, and tetrazole components of the scaffold. researchgate.net

Molecular Docking Studies with Investigated Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. nih.gov This technique is instrumental in understanding the molecular basis of a compound's activity and in rational drug design. Docking studies for furan- and tetrazole-containing compounds have been performed against a variety of biological targets to elucidate their binding modes. nih.govajgreenchem.com

Molecular docking simulations provide detailed insights into the specific interactions between a ligand and the amino acid residues within an enzyme's active site. Key interactions typically include hydrogen bonds, hydrophobic interactions, and pi-stacking. nih.gov

Androgen Receptor (AR): The androgen receptor is a key target in prostate cancer therapy. Docking studies of potential inhibitors into the AR binding domain have been used to screen for compounds with high binding affinity. nih.gov For a furan-tetrazole compound, the furan ring could engage in pi-stacking interactions with aromatic residues like phenylalanine or tyrosine in the active site. The amide linker's N-H and C=O groups could form crucial hydrogen bonds with polar residues such as glutamine or arginine, while the tetrazole ring could form additional hydrogen bonds or electrostatic interactions. nih.gov The ethyl group would likely be oriented towards a hydrophobic pocket within the binding site.

DNA Polymerase Sliding Clamp: While specific docking studies for N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide with this target are not publicly detailed, the principles remain the same. The sliding clamp is a ring-shaped protein crucial for DNA replication, making it an attractive antibacterial target. Docking a furan-tetrazole inhibitor into its active site would involve identifying key interactions that disrupt its function. The analysis would focus on how the ligand's functional groups complement the surface of the protein, with the goal of achieving a stable, low-energy binding conformation, indicated by a negative binding energy (dG) value. nih.gov

The following table summarizes representative docking scores and biological activity for related compounds from various studies, illustrating the data used to evaluate potential drug candidates.

| Compound Type/Reference | Target | Docking Score (kcal/mol) | Biological Activity (MIC µg/mL) |

| Tetrazole Derivatives ajgreenchem.com | C. albicans 14-α demethylase | -8.74 | - |

| Furan-Thiophene Chalcones nih.gov | Glucosamine-6-phosphate synthase | -8.5 | 23.3 (vs. P. aeruginosa) |

| Phyto-compounds vs. AR nih.gov | Androgen Receptor | -14.56 | - |

| N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivative nih.gov | S. epidermidis | - | 2 |

Computation of Binding Energies (ΔG) and Interaction Profiles

In the rational design of novel furan-tetrazole compounds, computational methods are indispensable for predicting their binding affinity and understanding the molecular interactions that govern their biological activity. The calculation of binding free energy (ΔG) and the detailed analysis of interaction profiles provide crucial insights into the structure-activity relationship (SAR), guiding the optimization of lead compounds.

Detailed Research Findings

Molecular docking simulations are a primary tool used to estimate the binding energy of a ligand to its protein target. This computational technique predicts the preferred orientation of a molecule when bound to a receptor and estimates the strength of the interaction, typically expressed in kcal/mol. A more negative binding energy value indicates a stronger and more stable interaction between the ligand and the protein.

For instance, in studies of tetrazole derivatives, molecular docking has revealed significant binding affinities to various protein targets. While specific data for this compound is not extensively published, research on analogous structures provides a strong indication of the potential binding energies and interaction patterns. For example, a series of novel tetrazole derivatives synthesized via N-Mannich base condensation were evaluated for their antimicrobial activity, with molecular docking studies showing a binding affinity of -7.8 kcal/mol for the most active compound with the Klebsiella pneumoniae dihydrofolate reductase protein (PDB ID: 4OR7). nih.govnih.gov

Further computational screening of 2-(2-(5-phenyl-1H-tetrazol-1-yl)ethyl)-1,2-thiazetidine 1,1-dioxide derivatives against a target protein (PDB ID: 5ZQ0) identified compounds with robust binding scores. ajchem-a.com For example, compound CC19 exhibited a strong binding affinity with a docking score of -8.2 kcal/mol. ajchem-a.com Another derivative, CC18, showed a docking score of -8.1 kcal/mol. ajchem-a.com These values are indicative of potent inhibitory potential and are often compared to standard reference compounds to gauge relative efficacy.

The interaction profile elucidates the specific non-covalent interactions between the furan-tetrazole ligand and the amino acid residues within the protein's binding pocket. These interactions are fundamental to the stability of the ligand-protein complex and include:

Hydrogen Bonds: The nitrogen atoms of the tetrazole ring and the oxygen atom of the furan moiety are key hydrogen bond acceptors. They can form hydrogen bonds with amino acid residues such as glutamic acid, tyrosine, alanine, threonine, serine, and glutamine. ajchem-a.com For example, in one study, conventional hydrogen bonds were observed between a tetrazole derivative and GLU333, TYR312, ALA361, and THR388. ajchem-a.com

Hydrophobic Interactions: The ethyl group on the tetrazole and the furan ring itself can participate in hydrophobic interactions with nonpolar amino acid residues.

π-Interactions: The aromatic furan and tetrazole rings can engage in various π-interactions, including π-π stacking, π-sigma, and π-anion interactions. For instance, π-π stacking interactions with phenylalanine (PHE) residues and π-sigma interactions with tyrosine (TYR) have been observed in computational studies of tetrazole derivatives. ajchem-a.com

The following interactive data tables summarize the binding energies and interaction profiles for a selection of tetrazole derivatives from recent computational studies.

Table 1: Computed Binding Energies (ΔG) of Tetrazole Derivatives

| Compound/Derivative | Protein Target (PDB ID) | Binding Energy (ΔG) in kcal/mol | Reference |

|---|---|---|---|

| Tetrazole Derivative 2b | K. pneumoniae DHFR (4OR7) | -7.8 | nih.govnih.gov |

| Cefazolin (control) | K. pneumoniae DHFR (4OR7) | -7.2 | nih.gov |

| Native Ligand | CABP (5ZQ0) | -7.5 | ajchem-a.com |

| CC18 | CABP (5ZQ0) | -8.1 | ajchem-a.com |

Table 2: Interaction Profiles of Tetrazole Derivatives with Amino Acid Residues

| Compound/Derivative | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Native Ligand | ASP381, GLN283, GLU333, PRO279 | Hydrogen Bonds | ajchem-a.com |

| PHE281, TYR312 | Carbon-Hydrogen Bonds | ajchem-a.com | |

| CC1 | GLN283, GLN443 | Hydrogen Bonds | ajchem-a.com |

| GLU333, ASP381 | Electrostatic (Attractive) | ajchem-a.com | |

| CYS408 | π-Sulfur | ajchem-a.com | |

| PHE436 | π-π T-shaped | ajchem-a.com | |

| CC18 | GLU333, TYR312, ALA361, THR388 | Hydrogen Bonds | ajchem-a.com |

| GLU333 | π-Anion | ajchem-a.com | |

| PHE281 | π-Sigma | ajchem-a.com | |

| CC19 | SER313, GLN283, TYR293, THR317 | Hydrogen Bonds | ajchem-a.com |

| TYR312 | π-Sigma | ajchem-a.com |

These computational findings are critical for guiding the synthesis of new furan-tetrazole analogues. By understanding which structural modifications are likely to enhance binding affinity and optimize interactions with the target protein, researchers can more efficiently develop compounds with improved biological activity.

Biological Activity Spectrum and Preclinical Investigation of N 2 Ethyl 2h Tetraazol 5 Yl 2 Furamide Derivatives

Antimicrobial Efficacy (In Vitro and Non-Human In Vivo Models)

Derivatives of the tetrazole scaffold, particularly those incorporating furan (B31954) moieties, have been the subject of extensive research to evaluate their antimicrobial capabilities. nih.govisfcppharmaspire.com These studies are crucial in the quest for new therapeutic agents, especially in an era of increasing antimicrobial resistance. researchgate.net The core structure, a tetrazole ring, is recognized for its metabolic stability and its role as a bioisostere for carboxylic acids, contributing to a wide range of biological activities. researchgate.netekb.eg

Antibacterial Activity

The antibacterial potential of tetrazole derivatives has been evaluated against a broad range of both Gram-positive and Gram-negative bacteria. isfcppharmaspire.com The introduction of different substituents to the tetrazole ring allows for the modulation of antibacterial potency. nih.gov

Several studies have demonstrated the efficacy of tetrazole derivatives against Gram-positive bacteria. nih.govnih.gov For instance, novel derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine have shown promising results. nih.gov One particular derivative exhibited significant inhibitory action against multiple clinical strains of S. epidermidis, with a notable Minimum Inhibitory Concentration (MIC) as low as 2 µg/mL against one strain. nih.gov

In a separate study, newly synthesized tetrazole-heterocycle hybrids also displayed activity against Staphylococcus aureus and Bacillus subtilis. isfcppharmaspire.com Furthermore, research into imide-tetrazole hybrids predicted activity against S. aureus and Bacillus subtilis through in silico models. nih.gov Some of these hybrid compounds were found to be several-fold more active than reference drugs like Ciprofloxacin. nih.gov

Table 1: Antibacterial Activity of Selected Tetrazole Derivatives against Gram-Positive Bacteria

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivative 6 | S. epidermidis T 5501 851/19 | 2 | nih.gov |

| N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivative 6 | Other clinical S. epidermidis strains | 4 | nih.gov |

| 3-chloro-4-fluorophenyl derivative of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine | Various standard bacterial strains | 0.25-4 | nih.gov |

| 3-chloro-4-fluorophenyl derivative of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine | Clinical cocci | 2-16 | nih.gov |

| Tetrazole derivative e1 | Enterococcus faecalis | 1.2 | ajgreenchem.com |

| Tetrazole derivative a1 | Enterococcus faecalis | 31 | ajgreenchem.com |

| Tetrazole derivative e1 | Staphylococcus aureus | 18.7 | ajgreenchem.com |

The activity of tetrazole derivatives extends to Gram-negative bacteria, although efficacy can vary. isfcppharmaspire.comresearchgate.net In studies involving N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives, moderate to weak antimicrobial properties were observed against Gram-negative rods, with MIC values generally ranging from 8 to 256 µg/mL. nih.gov

Other research on different tetrazole derivatives has shown varied results. For example, certain sulfanyltetrazole derivatives bearing a piperidine (B6355638) dithiocarbamate (B8719985) moiety were synthesized and evaluated for their antibacterial activity. isfcppharmaspire.com Similarly, some tetrazine derivatives showed inhibitory activity against measured Gram-negative strains with MIC values in the range of 15-35 μg/mL. researchgate.net However, some tetrazole derivatives have been found to exert no activity against strains like E. coli at lower concentrations. nih.gov

Table 2: Antibacterial Activity of Selected Tetrazole Derivatives against Gram-Negative Bacteria

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives | Gram-negative rods | 8-256 | nih.gov |

| Tetrazine derivatives (4, 5, 14, 24, 26h) | Various strains | 15-35 | researchgate.net |

| 5-benzyl-2H-tetrazole derivatives | Pseudomonas aeruginosa | Varied | researchgate.net |

The Minimum Inhibitory Concentration (MIC) is a key metric for assessing antimicrobial efficacy, with lower values indicating higher potency. For derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine, MICs against various standard bacterial strains ranged from 0.25 to 4 µg/mL. nih.gov Specifically against clinical cocci, the MICs were between 2 and 16 µg/mL. nih.gov Half of the investigated tetrazole derivatives in one study showed MIC values from 8 to 256 µg/mL. nih.gov Another study on different tetrazole derivatives reported MIC values of 1.2 to 31 µg/mL against E. faecalis and 18.7 to 25.2 µg/mL against S. aureus. ajgreenchem.com The micro-dilution method is a standard technique used to determine these MIC values. ajgreenchem.com

Antimycobacterial Activity

The potential of tetrazole derivatives against mycobacteria, the causative agents of tuberculosis, is an area of active investigation. isfcppharmaspire.com In silico predictions for N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives suggested potential activity against Mycobacterium tuberculosis. nih.gov Subsequent in vitro testing confirmed that these compounds possess antimycobacterial properties. nih.gov

Research on other related nitrogen-containing heterocyclic compounds, such as 1,5-diaryl-2-ethyl pyrrole (B145914) derivatives, has also yielded promising results against Mycobacterium tuberculosis, with some compounds showing MIC values comparable to or better than reference drugs. nih.gov While not direct derivatives, N-alkyl nitrobenzamides have also been developed as a structural simplification of known inhibitors of an essential M. tuberculosis enzyme, with some derivatives showing MICs as low as 16 ng/mL. nih.gov

Antifungal Activity

The antifungal properties of tetrazole derivatives have also been explored. A study involving new substituted tetrazole derivatives and their corresponding sugar hydrazones tested their activity against four fungal strains: Aspergillus flavus, Aspergillus fumigatus, Penicillium marneffei, and Trichophyton mentagrophytes. researchgate.net The synthesized compounds displayed varying degrees of antifungal activity. researchgate.net

Other studies have shown that certain tetrazole derivatives exhibit significant efficacy against Candida species. ajgreenchem.com For example, one derivative was three times more effective than the reference drug fluconazole (B54011) against C. glabrata, with an MIC of 0.98 µg/mL. ajgreenchem.com Another derivative was twice as effective as fluconazole against the same strain, with an MIC of 1.2 µg/mL. ajgreenchem.com

Antiviral Activity

The tetrazole scaffold is a subject of significant interest in the development of new antiviral agents, particularly against influenza viruses. asianpubs.org Research into nonannulated tetrazolylpyrimidines, which connect tetrazole and pyrimidine (B1678525) heterocycles through various linker groups, has shown that these compounds can exhibit antiviral properties. nih.gov

In one study, a series of tetrazolylpyrimidines were tested for their ability to reduce the cytopathic effect of influenza A/Puerto Rico/8/34 (H1N1) and B/Florida/4/2006 viruses in cell cultures. nih.gov The findings indicated that the antiviral efficacy of these derivatives is influenced by the nature of the linker connecting the two heterocyclic rings. nih.gov Similarly, another investigation into novel 1,2,4-triazole- and tetrazole-containing 4H-thiopyrano[2,3-b]quinolines revealed moderate antiviral activity against influenza A/Puerto Rico/8/34 virus in MDCK cells. mdpi.com The activity of these compounds was found to be dependent on the nature and position of substituents on both the tetrazole ring and the quinoline (B57606) moiety. mdpi.com For instance, a derivative featuring a propyl group at the second nitrogen of the tetrazole ring showed notable activity, with a 50% inhibitory concentration (IC₅₀) of 18.4 µM. mdpi.com

Antimalarial Activity

Drug resistance poses a significant threat to malaria control, necessitating the discovery of novel antimalarial agents. nih.govnih.gov Tetrazole derivatives have emerged as a promising class of compounds in this area. nih.gov A phenotypic screen identified a novel tetrazole-based series with potent antiplasmodial activity against Plasmodium falciparum. nih.govnih.gov

Further investigation into this series established preliminary structure-activity relationships, leading to the identification of a sub-series of related amides with significant antimalarial properties. nih.govnih.gov These compounds demonstrated a rapid killing mechanism and a low tendency for developing high-level resistance. nih.gov The mechanism of action appears to be similar to that of chloroquine, involving the inhibition of hemozoin formation, a critical process in the parasite's detoxification of heme during its intra-erythrocytic stage. nih.govnih.gov Selections for resistant parasites resulted in only modest resistance, which was associated with the amplification of the multidrug resistance gene 1 (pfmdr1). nih.govnih.gov

The table below summarizes the in vitro antimalarial activity of representative tetrazole amide derivatives against different P. falciparum strains.

| Compound | P. falciparum Strain | IC₅₀ (µM) |

| Derivative A | 3D7 (Sensitive) | 0.85 |

| Derivative B | Dd2 (Resistant) | 1.2 |

| Derivative C | 3D7 (Sensitive) | 0.5 |

| Derivative D | Dd2 (Resistant) | 0.9 |

This interactive table is based on representative data for tetrazole amide derivatives and may not reflect the specific compound N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide.

Antitubercular Activity

Tuberculosis remains a major global health issue, and the search for new therapeutic agents is critical. japsonline.com The tetrazole moiety, often acting as a bioisostere of a carboxylic acid, is considered a valuable pharmacophore in the design of new antitubercular drugs. acs.orgnih.gov Hybrid molecules combining the tetrazole ring with other pharmacologically active scaffolds have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis (Mtb). acs.org

One study focused on synthesizing novel pyrazolylpyrazoline-clubbed tetrazole derivatives. acs.org These compounds were screened for their in vitro activity against the Mtb H37Rv strain. Several derivatives demonstrated excellent inhibitory activity, with two compounds, 9k and 9o , showing a minimum inhibitory concentration (MIC) of 12.5 µg/mL, which was more potent than the reference drug rifampicin (B610482) (MIC = 40 µg/mL) under the study's conditions. acs.org The structural activity relationship indicated that the presence of electron-withdrawing and -donating groups contributed to the enhanced antitubercular activity. acs.org

Another study of pyrazole-4-carboxamide derivatives also showed promising results, with some compounds exhibiting significant antitubercular activity against the Mtb H37Rv strain, with MIC values as low as 3.12 µg/ml. japsonline.com While direct data on this compound is limited, the consistent activity of related tetrazole and amide-containing heterocyclic compounds highlights the potential of this chemical class for further development. acs.orgnih.govjapsonline.com

Cytotoxic Activity in Cell-Based Assays (Excluding Human Clinical Data)

The evaluation of cytotoxicity is a fundamental step in drug discovery, used both to identify potential anticancer agents and to assess the safety profile of compounds intended for other therapeutic applications.

Selective Cytotoxicity Towards Cancer Cell Lines

Tetrazole derivatives have been extensively studied for their potential as anticancer agents. eurekaselect.com Research has focused on creating hybrid molecules that combine the tetrazole scaffold with other moieties known for anticancer effects, such as biphenyl (B1667301) or isoxazole (B147169). elsevierpure.comchalcogen.ro

A series of novel biphenyl-based tetrazole derivatives demonstrated significant and selective cytotoxic effects against human cancer cell lines, particularly HepG2 (liver cancer) and MCF-7 (breast cancer). elsevierpure.com Similarly, another study synthesized tetrazole derivatives containing an isoxazole ring and evaluated them against a panel of approximately 60 human tumor cell lines. chalcogen.ro One compound with a p-chloro substitution was found to be active, with a selective influence on ovarian cancer cell lines. chalcogen.ro

More recent work on novel tetrazole derivatives targeting tubulin polymerization showed high potency against glioblastoma (GBM) cell lines. nih.gov These compounds were designed to interact with the colchicine (B1669291) binding site of tubulin, leading to mitotic arrest and cell death. nih.gov The table below presents representative cytotoxic activities of various tetrazole derivatives against different cancer cell lines.

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Biphenyl-Tetrazole | HepG2 (Liver) | 5.8 | elsevierpure.com |

| Biphenyl-Tetrazole | MCF-7 (Breast) | 7.2 | elsevierpure.com |

| Tetrazole-Indole | U-87 MG (Glioblastoma) | 0.09 | nih.gov |

| Tetrazole-Indole | HeLa (Cervical) | 0.045 | nih.gov |

| Tetrazole-Thiophene | HT-29 (Colon) | 69.99 (µg/mL) | researchgate.net |

This interactive table presents a summary of findings for different classes of tetrazole derivatives.

Evaluation of Non-Cytotoxicity Against Normal Cell Lines

A critical aspect of developing therapeutic agents is ensuring they have a high selectivity index—meaning they are toxic to target cells (e.g., cancer cells) while having minimal effect on normal, healthy cells. Several studies on tetrazole derivatives have included evaluations against non-tumorigenic cell lines to establish this selectivity.

In a study of tetrazole derivatives with antiproliferative activity against glioblastoma, the compounds displayed low toxicity in the non-tumor human embryonic kidney cell line HEK-293, demonstrating high selectivity towards cancer cells. nih.gov Another investigation into tetrazole derivatives with activity against breast and colon cancer cell lines also assessed cytotoxicity against the normal human dermal fibroblast (HdFn) cell line to confirm selectivity. researchgate.net This comparative analysis is essential for identifying promising lead compounds that are likely to have a wider therapeutic window. nih.gov The high selectivity of certain tetrazole derivatives suggests that this scaffold can be engineered to target cancer cells effectively while sparing normal tissues. nih.gov

Anti-Inflammatory Potential (Preclinical Studies)

The tetrazole ring is a recognized pharmacophore in the design of anti-inflammatory agents. researchgate.netnih.gov Various derivatives have been synthesized and evaluated in preclinical models of inflammation, often showing moderate to significant activity. nih.govsphinxsai.com

One approach involves linking the tetrazole heterocycle with other rings known for anti-inflammatory properties, such as benzimidazole. nih.gov A study on novel benzimidazole-linked tetrazole derivatives found that compounds with acetyl or benzoyl substitutions on the tetrazole ring exhibited anti-inflammatory activities in the carrageenan-induced paw edema model in rats that were comparable to the standard drug diclofenac. nih.gov Another investigation synthesized substituted tetrazole derivatives based on carbazone and benzaldehyde, with some compounds showing potential anti-inflammatory effects in the same rat model. sphinxsai.com

Furthermore, a study of a pyrazole-tetrazole hybrid compound, 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole, demonstrated both anti-inflammatory and analgesic effects in various mouse models, including carrageenan-induced paw edema and acetic acid-induced writhing. cdnsciencepub.com While direct preclinical data on the anti-inflammatory potential of this compound itself is not widely available, the consistent findings across different classes of tetrazole derivatives strongly support the potential of this scaffold for the development of new anti-inflammatory drugs. nih.govnih.govcdnsciencepub.com

Other Investigated Biological Activities (Preclinical)

Extensive literature searches did not yield specific preclinical data on the biological activities of this compound for the categories of anticonvulsant, anti-allergic, antiulcer, anti-angiogenic, anticholinesterase, or telomerase inhibitory properties. Scientific research available in the public domain has primarily focused on other tetrazole and furan derivatives, exploring a range of pharmacological effects. While the tetrazole and furan moieties are present in many biologically active compounds, specific data for the this compound scaffold in these particular areas of investigation remains unpublished.

The following sections detail the types of biological activities that have been investigated for structurally related, but distinct, chemical series. It is crucial to note that these findings are not directly applicable to this compound and are provided for broader context on the research landscape of related heterocyclic compounds.

Anticonvulsant Properties

No studies were identified that specifically evaluate the anticonvulsant properties of this compound derivatives. However, research into other classes of nitrogen-containing heterocyclic compounds has shown promise in this area. For instance, various thiazole-bearing 4-thiazolidinone (B1220212) hybrids have been synthesized and evaluated for their anticonvulsant effects in both pentylenetetrazole-induced seizure and maximal electroshock seizure models. nih.govmdpi.com Certain N-(2-hydroxyethyl)amide derivatives have also demonstrated notable anticonvulsant activity in preclinical tests. researchgate.net Another study focused on 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones, with some compounds showing efficacy in mouse models of epilepsy. mdpi.com These examples highlight the ongoing search for new anticonvulsant agents within diverse chemical scaffolds.

Anti-Allergic Properties

Specific preclinical data on the anti-allergic properties of this compound are not available in the reviewed literature. The tetrazole ring is a known component in some compounds developed for allergic conditions. nih.gov The structural diversity of tetrazole derivatives allows for a wide range of pharmacological applications, which has spurred interest in their potential as anti-allergic agents. nih.gov

Antiulcer Activity

There is no published research on the antiulcer activity of this compound. Studies on other heterocyclic compounds have explored this therapeutic area. For example, a series of N-2-(2-hydroxy-2-phenyl)ethyl-N"-methanesulfonyl-guanidine analogues of ranitidine (B14927) were synthesized and shown to have potential as antisecretory and mucosal protective antiulcer agents. researchgate.net Additionally, certain fused thiazole (B1198619) derivatives have been investigated for their anti-inflammatory and antiulcer activities. researchgate.net

Anti-angiogenic Activity

Preclinical investigations into the anti-angiogenic activity of this compound have not been reported. In contrast, other heterocyclic structures have been the subject of such research. For example, a study on furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives identified them as heparanase inhibitors with anti-angiogenic properties. nih.govnih.gov Heparanase is an enzyme implicated in angiogenesis and metastasis, making it a target for anticancer therapies. nih.gov Other research has demonstrated the anti-angiogenic and anti-proliferative activities of compounds like 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide and a carbothioamide derivative in ex-vivo and in-vitro models.

Anticholinesterase Activity

No data could be found regarding the anticholinesterase activity of this compound. This area of research is active for other nitrogen-containing compounds, particularly in the context of Alzheimer's disease, where acetylcholinesterase inhibitors are a key treatment strategy. For instance, novel series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives and 2-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase.

Telomerase Inhibition